3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
CAS No.: 55701-03-6
Cat. No.: VC21204617
Molecular Formula: C₈H₁₀Cl₂O₂
Molecular Weight: 209.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55701-03-6 |
|---|---|
| Molecular Formula | C₈H₁₀Cl₂O₂ |
| Molecular Weight | 209.07 g/mol |
| IUPAC Name | (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |
| Standard InChI Key | LLMLSUSAKZVFOA-UJURSFKZSA-N |
| Isomeric SMILES | CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |
| SMILES | CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
| Canonical SMILES | CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
Introduction
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organochlorine compound that belongs to the class of cyclopropanecarboxylic acids. It is characterized by its unique cyclopropane structure, which imparts significant reactivity due to the strain associated with the cyclopropane ring . This compound is of interest in various fields, including organic chemistry, environmental science, and materials science.
Organic Chemistry
In organic chemistry, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is studied for its reactivity, particularly due to the cyclopropane motif and the electron-withdrawing dichlorovinyl group. This compound is used in the synthesis of complex molecules and as a precursor for various chemical transformations .
Environmental Science
This compound is also an environmental transformation product of certain agrochemicals, such as Cyfluthrin . Environmental scientists investigate its degradation pathways to assess the environmental impact of structurally related compounds.
Materials Science
The unique structure of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can be utilized in the synthesis of novel polymers with specific physical properties, contributing to advancements in materials science .
Hazard Classification
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is classified as a hazardous substance due to its potential to cause skin and eye irritation, as well as respiratory tract irritation .
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions
Handling this compound requires appropriate protective measures, including gloves, safety glasses, and a mask to prevent exposure. It should be stored in a well-ventilated area away from incompatible substances.
Research Findings
Research on 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid often focuses on its stability and reactivity. The cyclopropane ring, combined with the dichlorovinyl group, makes it a valuable compound for studying chemical transformations and environmental degradation pathways .
Environmental Transformation
This compound is known to be a transformation product of certain pyrethroid insecticides, such as Cyfluthrin. Understanding its environmental fate is crucial for assessing the persistence and impact of these agrochemicals in ecosystems .
Synthetic Applications
In synthetic organic chemistry, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a versatile intermediate for constructing complex molecules. Its reactivity can be exploited in various chemical reactions, including cycloadditions and substitutions .
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